PTH-norvaline
Overview
Description
Molecular Structure Analysis
The molecular formula of PTH-norvaline is C12H14N2OS . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
PTH-norvaline is a white powder . It has a molecular weight of 234.32 . It forms a clear colorless solution at 25 mg plus 0.5 ml of methanol:dimethylformamide (2:1) .
Scientific Research Applications
Enantiomeric Resolution in Chromatography
Research has explored the use of phenylthiohydantoin (PTH)-amino acids, including PTH-norvaline, in the enantiomeric resolution by micellar electrokinetic chromatography. This technique involves using chiral surfactants for the separation and optical resolution of PTH derivatives of amino acids like norvaline. Such methods are crucial in analytical chemistry for separating and analyzing the optical isomers of compounds, offering potential applications in pharmaceutical analysis and quality control (Otsuka & Terabe, 1990); (Otsuka et al., 1991).
Bone Formation and Regeneration
PTH, including its derivatives, is known for its role in bone formation. It has been studied for its regenerative applications, such as in fracture healing and treating osseous defects in the oral cavity. Research using animal models has substantiated the role of PTH/PTH-related protein in bone formation, particularly in the craniofacial region. This indicates potential applications of PTH in dental research and treatment of bone-related disorders (Chan & McCauley, 2013).
Chiral Electrokinetic Chromatography
Studies have also focused on optimizing the enantioseparation of PTH-amino acid derivatives in chiral electrokinetic chromatography. This research contributes to the development of more efficient and accurate methods for the chiral separation of amino acids, which is important in various scientific fields, including pharmaceuticals and biotechnology (Agnew-Heard et al., 2000).
Bone Anabolism and Treatment of Osteoporosis
PTH has been studied for its anabolic effects on bone, particularly in the context of osteoporosis treatment. Research has shown thatintermittent PTH treatment can lead to significant increases in bone mineral density and content. This suggests its potential as a powerful bone anabolic agent for the treatment of conditions like osteoporosis, highlighting the importance of understanding its mechanisms of action in bone metabolism (Kramer et al., 2009); (Alkhiary et al., 2005).
Effects on SOST Gene and Bone Formation
Further research into the molecular mechanisms of PTH's bone anabolic action revealed its influence on the SOST gene, which is a negative regulator of bone formation. By suppressing SOST expression, intermittent PTH treatment contributes to bone anabolism, offering insights into its potential therapeutic applications in bone diseases (Keller & Kneissel, 2005).
Enhancement in Fracture Healing
PTH, particularly its synthetic analogs like PTH (1-34), has shown promising results in enhancing fracture healing. This encompasses not only the acceleration of the normal fracture healing process but also improvements in bone strength and structure in the context of osteoporosis and other bone diseases (Chalidis et al., 2007).
Historical Overview and Future Directions
A comprehensive overview of the history and future directions of PTH research reveals the hormone's multifaceted role in bone and mineral metabolism. The therapeutic potential of PTH, particularly in osteoporosis treatment and bone regeneration, continues to be a significant area of research (Potts, 2005).
Safety And Hazards
properties
IUPAC Name |
3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXHUPAUYHHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386784 | |
Record name | PTH-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-norvaline | |
CAS RN |
66703-27-3 | |
Record name | PTH-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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